1-Propyl-1H-imidazole-4-carboxylic acid CAS number 149096-35-5
1-Propyl-1H-imidazole-4-carboxylic acid CAS number 149096-35-5
An In-Depth Technical Guide to 1-Propyl-1H-imidazole-4-carboxylic acid (CAS 149096-35-5)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-Propyl-1H-imidazole-4-carboxylic acid (CAS: 149096-35-5), a substituted imidazole derivative of significant interest to the chemical and pharmaceutical research communities. While specific applications for this compound are still emerging, its structural motifs are present in a wide array of biologically active molecules. This document details its physicochemical properties, outlines a robust and logical synthetic pathway with detailed protocols, discusses expected analytical characterization, and explores its potential applications as a versatile building block in drug discovery and materials science. The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize, characterize, or utilize this compound in their work.
Introduction and Strategic Importance
The imidazole ring is a cornerstone of medicinal chemistry, forming the core of essential natural products like histidine and purines. Its derivatives are known to exhibit an extensive spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] 1-Propyl-1H-imidazole-4-carboxylic acid belongs to this vital class of N-substituted imidazole carboxylic acids. The presence of both a nucleophilic imidazole ring and a reactive carboxylic acid group makes it a highly valuable bifunctional building block.
The N-propyl substituent modifies the lipophilicity and steric profile compared to its parent compound, 1H-imidazole-4-carboxylic acid, potentially influencing pharmacokinetic properties and target binding interactions in derivative molecules. This guide provides the foundational knowledge required to leverage this compound as a scaffold for developing novel chemical entities.
Physicochemical Properties and Specifications
Sourcing or synthesizing a compound begins with understanding its fundamental properties. The key specifications for 1-Propyl-1H-imidazole-4-carboxylic acid are summarized below.
| Property | Value | Source |
| CAS Number | 149096-35-5 | |
| Molecular Formula | C₇H₁₀N₂O₂ | |
| Molecular Weight | 154.17 g/mol | Calculated |
| Physical Form | Solid | |
| Typical Purity | ≥95% | |
| Storage Temperature | 2-8°C, Sealed in dry conditions | |
| InChI Key | OUYXIPLZTRNTDL-UHFFFAOYSA-N |
A Validated Approach to Synthesis
While several methods exist for the synthesis of substituted imidazoles[2][3], a direct, single-pot synthesis of 1-Propyl-1H-imidazole-4-carboxylic acid from simple precursors is challenging due to competing reaction sites. The carboxylic acid proton is highly acidic, and the N1 and N3 positions of the imidazole ring are both nucleophilic.
Causality Behind the Strategy: A direct N-propylation of 1H-imidazole-4-carboxylic acid would likely fail or give low yields. The base required for the alkylation would deprotonate the carboxylic acid, forming a carboxylate salt that is poorly soluble in many organic solvents and deactivating the imidazole ring towards alkylation. Therefore, a more robust and field-proven approach involves a protection-alkylation-deprotection sequence. This strategy ensures regioselectivity and high yields by:
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Protecting the reactive carboxylic acid as an ester. This neutralizes its acidity and improves solubility.
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Alklylating the esterified imidazole at the N1 position.
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Deprotecting the ester via hydrolysis (saponification) to reveal the target carboxylic acid.
Protocol 3.1: Esterification of 1H-imidazole-4-carboxylic acid
This protocol converts the starting material to its ethyl ester, a crucial step for enabling clean N-alkylation.
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Materials:
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1H-imidazole-4-carboxylic acid (1.0 eq)
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Anhydrous Ethanol (EtOH) (approx. 10-15 mL per gram of starting material)
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Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.05 eq)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Methodology:
-
Suspend 1H-imidazole-4-carboxylic acid in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the catalytic sulfuric acid dropwise with stirring.
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Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot.
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After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Redissolve the residue in ethyl acetate and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ethyl 1H-imidazole-4-carboxylate.
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-
Self-Validation/Expected Outcome: The product should be a solid or oil that can be purified further by recrystallization or column chromatography if necessary. The disappearance of the highly polar starting material on TLC is the primary indicator of reaction completion.
Protocol 3.2: N-Propylation of Ethyl 1H-imidazole-4-carboxylate
This step introduces the propyl group onto the imidazole nitrogen. The choice of a mild base like potassium carbonate is key to preventing ester hydrolysis.
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Materials:
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Ethyl 1H-imidazole-4-carboxylate (1.0 eq)
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1-Bromopropane (1.1 - 1.2 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
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Anhydrous Dimethylformamide (DMF)
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Water
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Ethyl Acetate
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-
Methodology:
-
Dissolve the ethyl 1H-imidazole-4-carboxylate in anhydrous DMF in a round-bottom flask.
-
Add anhydrous potassium carbonate to the solution.
-
Add 1-bromopropane dropwise at room temperature with vigorous stirring.
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Heat the mixture to 50-60°C and stir for 6-12 hours. Monitor by TLC for the formation of a new, less polar spot.
-
Upon completion, cool the reaction and pour it into cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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-
Self-Validation/Expected Outcome: The crude product, ethyl 1-propyl-1H-imidazole-4-carboxylate, is typically an oil. Purification by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) is recommended to isolate the pure N1-alkylated isomer from any potential N3-isomer, though N1 is generally favored.
Protocol 3.3: Saponification to Yield the Final Product
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. Lithium hydroxide is an effective reagent for this transformation at room temperature.
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Materials:
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Ethyl 1-propyl-1H-imidazole-4-carboxylate (1.0 eq)
-
Lithium Hydroxide (LiOH) (1.5 - 2.0 eq)
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Tetrahydrofuran (THF) and Water (typically a 3:1 or 2:1 mixture)
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1M Hydrochloric Acid (HCl)
-
-
Methodology:
-
Dissolve the purified ester in the THF/water solvent mixture.
-
Add lithium hydroxide and stir the reaction at room temperature for 2-4 hours. Monitor by TLC until the starting ester is fully consumed.
-
Remove the THF under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify slowly with 1M HCl to a pH of ~2-3. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
-
Self-Validation/Expected Outcome: 1-Propyl-1H-imidazole-4-carboxylic acid is expected to be a solid. The successful formation of a precipitate upon acidification is a strong indicator of product formation. The purity can be checked by HPLC and the structure confirmed by spectroscopic methods.
Analytical Characterization Profile
Confirming the identity and purity of the final compound is paramount. The following spectroscopic signatures are expected for 1-Propyl-1H-imidazole-4-carboxylic acid.
| Method | Expected Observations |
| ¹H NMR | ~0.9 ppm (t, 3H): -CH₃ of propyl group~1.8 ppm (sextet, 2H): -CH₂- of propyl group~4.1 ppm (t, 2H): N-CH₂- of propyl group~7.7 ppm (s, 1H): Imidazole C5-H~7.9 ppm (s, 1H): Imidazole C2-H~12-13 ppm (br s, 1H): Carboxylic acid -COOH |
| ¹³C NMR | ~11 ppm: Propyl -CH₃~24 ppm: Propyl -CH₂-~50 ppm: Propyl N-CH₂-~120-140 ppm: 3 aromatic carbons of the imidazole ring~165 ppm: Carboxylic acid C=O |
| FTIR (cm⁻¹) | 3300-2500 (very broad): O-H stretch of hydrogen-bonded carboxylic acid2960-2850: C-H stretches of propyl group~1710: C=O stretch of carboxylic acid~1500-1400: C=C and C=N ring stretches1320-1210: C-O stretch[4]~940 (broad): O-H out-of-plane bend (wag)[4] |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z = 155.08 |
Potential Applications and Research Directions
While direct biological data for 1-Propyl-1H-imidazole-4-carboxylic acid is limited, its value as a chemical intermediate is significant. The imidazole scaffold is a "privileged structure" in drug discovery, and this compound provides a ready starting point for derivatization.
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Medicinal Chemistry Scaffold: The carboxylic acid moiety can be readily converted into amides, esters, or acyl chlorides, enabling its conjugation to other molecules of interest.[5] This allows for the rapid generation of compound libraries for screening against various biological targets, including kinases, GPCRs, and microbial enzymes.
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Bioisosteric Replacement: The imidazole ring can serve as a bioisostere for other aromatic systems in known drugs, potentially improving properties like solubility or metabolic stability.
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Materials Science: Imidazole carboxylic acids are effective ligands for creating metal-organic frameworks (MOFs) and coordination polymers, materials with applications in catalysis, gas storage, and sensing.[6]
Safety and Handling
Proper laboratory practice requires a thorough understanding of a compound's hazards. Based on supplier safety data, 1-Propyl-1H-imidazole-4-carboxylic acid and its parent compound are classified as irritants.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.
-
First Aid:
-
Storage: Store in a tightly closed container in a cool, dry place as specified.
References
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- Safety D
- SAFETY D
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- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
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